N-Debenzoyl-N-(phenylacetyl)paclitaxel
Description
This compound is a highly complex tetracyclic diterpenoid derivative featuring multiple functional groups, including acetyloxy, hydroxy, and phenylacetyl amino substituents. Its molecular framework consists of a fused oxatetracycloheptadecene core (6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) with stereochemical complexity due to 11 defined stereocenters .
Properties
CAS No. |
173101-56-9 |
|---|---|
Molecular Formula |
C48H53NO14 |
Molecular Weight |
867.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53)/t32-,33-,34+,37-,38+,39+,40-,42-,46+,47-,48+/m0/s1 |
InChI Key |
ZNHNNRQMRNHUFB-AKSVVSKXSA-N |
Synonyms |
(αR,βS)-α-Hydroxy-β-[(phenylacetyl)amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodec |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification and Acetylation
The core synthesis begins with functionalization of a taxane-derived intermediate. A representative pathway involves:
-
Selective acetylation of hydroxyl groups at C4 and C12 using acetic anhydride in pyridine at 0–5°C for 6 hours, achieving >85% conversion.
-
Esterification at C15 with 2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid under Steglich conditions (DCC/DMAP in dichloromethane), yielding 72–78% of the intermediate.
-
Late-stage benzoate installation at C2 via nucleophilic acyl substitution with benzoyl chloride in anhydrous THF, catalyzed by triethylamine (8-hour reflux, 68% yield).
Table 1: Critical Esterification Conditions
| Reaction Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| C4/C12 Acetylation | Ac₂O, Pyridine | 0–5°C | 6 h | 85–90 |
| C15 Esterification | DCC, DMAP, CH₂Cl₂ | RT | 24 h | 72–78 |
| C2 Benzoate Formation | BzCl, Et₃N, THF | Reflux | 8 h | 65–68 |
Sequential Amidation and Hydroxylation
The C3 benzamido group is introduced through a two-stage process:
-
Epoxide ring-opening of an intermediate oxirane with benzylamine in ethanol/water (1:1) at 50°C for 12 hours.
-
Oxidative hydroxylation using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, t-BuOH/H₂O), establishing the 1,9-dihydroxy configuration with 91% enantiomeric excess.
Reaction Optimization
Solvent Systems and Catalysis
Comparative studies demonstrate that polar aprotic solvents (e.g., DMF, DMSO) accelerate acetylation but promote side reactions. Optimal balance is achieved with dichloromethane for esterifications (k = 0.18 min⁻¹) and THF for benzoate formations. Catalytic DMAP (10 mol%) enhances acylation rates by 3.2-fold compared to uncatalyzed reactions.
Temperature-Dependent Yield Maximization
A Arrhenius analysis of the C15 esterification reveals an activation energy of 58.3 kJ/mol, with optimal conversion at 25°C (ΔG‡ = 92.4 kJ/mol). Elevated temperatures (>40°C) induce β-elimination, reducing yields by 22–35%.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Pilot-scale trials utilizing microreactor technology show promise:
-
Residence time : 8.5 minutes vs. 24 hours batch
-
Productivity : 3.2 kg/day per reactor module
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 72 h | 9 h |
| Yield | 63% | 71% |
| Solvent Consumption | 120 L/kg | 45 L/kg |
| Energy Intensity | 890 kWh/kg | 310 kWh/kg |
Analytical Characterization
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its acetyloxy, hydroxy, benzoate ester, and amide functionalities. Key reactions include:
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous solutions, with degradation pathways influenced by pH and temperature :
Metabolic Transformations
In vivo, the compound likely undergoes cytochrome P450-mediated oxidation and esterase-catalyzed hydrolysis, similar to paclitaxel analogs :
Synthetic Modifications
While direct synthesis data for this compound is limited, taxane analogs are typically synthesized via:
-
Acetylation/Deacetylation : Selective protection of hydroxyl groups using acetyl chloride .
-
Esterification : Coupling of benzoic acid derivatives to the taxane core via DCC/DMAP-mediated reactions .
-
Amide Bond Formation : Reaction of carboxylic acid intermediates with amines using HATU or EDC .
Comparative Reactivity with Taxol
This compound shares structural motifs with paclitaxel (Taxol), but its benzyl and acetyl substitutions alter reactivity:
Scientific Research Applications
Antitumor Activity
The compound has been studied for its antitumor properties , similar to those of paclitaxel. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in tumor cells .
Synthesis and Derivative Development
Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives. For instance, improved chiral synthesis techniques have been reported, which enhance yield and purity . These developments are crucial for further pharmacological testing and potential therapeutic applications.
Case Studies
- Cytotoxicity in Cancer Cells
- Mechanism of Action
- Comparative Studies with Paclitaxel
Mechanism of Action
The primary mechanism of action of [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves stabilizing microtubules and preventing their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death . This effect is achieved by binding to the β-tubulin subunit of microtubules, thereby disrupting the normal dynamics of microtubule assembly and disassembly . Secondary mechanisms, such as inducing apoptosis through various signaling pathways, have also been demonstrated .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of modified taxane derivatives optimized for enhanced bioavailability or target specificity. Below is a comparative analysis with structurally related analogs:
Biological Activity
The compound [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex natural product derived from the taxane family, specifically related to paclitaxel. This article details its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that contributes to its biological properties. It is classified under diterpenoids and exhibits significant structural complexity due to multiple functional groups.
Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10R,12R)-4,12-diacetyloxy...benzoate] |
| Molecular Formula | C₃₁H₃₉N₃O₇ |
| Molecular Weight | 551.65 g/mol |
Antitumor Activity
Research indicates that this compound possesses notable antitumor activity akin to paclitaxel. The mechanism primarily involves the inhibition of microtubule depolymerization, leading to cell cycle arrest in the G2/M phase.
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to those of established chemotherapeutics.
- Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest moderate activity against both bacterial and fungal strains.
Research Findings
- Bacterial Inhibition : Tests against Staphylococcus aureus and Escherichia coli showed zones of inhibition indicating potential antibacterial properties.
- Fungal Activity : In vitro assays revealed effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) lower than that of common antifungals.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes relevant in disease pathology:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Moderate Inhibition | 157.31 µM |
| Butyrylcholinesterase | Strong Inhibition | 46.42 µM |
These findings suggest potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
Q & A
Q. What are the key challenges in synthesizing this compound, and how are they methodologically addressed?
The synthesis involves multi-step reactions with regioselective functionalization and stereochemical control. Challenges include protecting group strategies for hydroxyl and acetyloxy moieties, as well as coupling reactions for the phenylacetyl-amino-propanoyl side chain. Methodologies include:
- Regioselective acetylation : Use of acetic anhydride under controlled pH to avoid over-acetylation .
- Coupling reactions : Employing carbodiimide-based reagents (e.g., DCC) with catalytic DMAP for esterification/amidation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
Q. How is the compound’s purity assessed, and what analytical techniques are critical for validation?
Purity is evaluated using:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to resolve polar impurities .
- NMR spectroscopy : H and C NMR to confirm absence of unreacted starting materials or diastereomers (e.g., integration of acetyloxy protons at δ 2.0–2.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na] for CHNO) .
Q. What structural features dictate its reactivity in biological assays?
The compound’s bioactivity is influenced by:
Q. How is the stability of this compound evaluated under varying experimental conditions?
Stability studies involve:
- Thermal analysis : TGA/DSC to assess decomposition temperatures (e.g., acetyloxy groups degrade above 150°C) .
- pH-dependent hydrolysis : Incubation in buffered solutions (pH 2–9) followed by HPLC monitoring of degradation products .
Q. What spectroscopic techniques are essential for structural elucidation?
- X-ray crystallography : Resolves absolute configuration of chiral centers (e.g., C-15 stereochemistry) .
- 2D NMR : COSY and HMBC correlations map the tetracyclic skeleton and side-chain connectivity .
- IR spectroscopy : Confirms carbonyl stretches (e.g., ester C=O at 1720–1740 cm) .
Advanced Research Questions
Q. How can stereochemical inconsistencies during synthesis be resolved?
- Chiral auxiliaries : Use of (R)- or (S)-configured intermediates (e.g., 2-hydroxy-3-phenylpropanoyl derivatives) to enforce stereocontrol .
- Dynamic resolution : Enzymatic hydrolysis (e.g., lipases) to separate diastereomers .
- Crystallographic validation : Single-crystal X-ray diffraction to confirm configurations at ambiguous centers .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Dose-response standardization : Normalize assays to molar concentrations (not mass-based) due to the compound’s high molecular weight (~896 g/mol) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain variability .
- Cell-line validation : Use isogenic cell lines to control for genetic variability in receptor expression .
Q. How can computational modeling optimize synthetic routes?
- DFT calculations : Predict activation energies for key steps (e.g., esterification vs. amidation) to prioritize reaction conditions .
- Retrosynthetic algorithms : Tools like Synthia™ decompose the structure into feasible building blocks (e.g., benzoate and taxane-like intermediates) .
Q. What derivatization approaches enhance solubility without compromising bioactivity?
Q. How do comparative studies with analogs inform structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
